molecular formula C10H11BrOS B14050726 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14050726
M. Wt: 259.16 g/mol
InChI Key: JCDSBQUEMLRMKH-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a bromomethyl group, a mercapto group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound followed by thiolation. One common method involves the bromination of 2-methyl-3-phenylpropan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then reacted with a thiol compound under basic conditions to introduce the mercapto group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include disulfides and sulfonic acids.

    Reduction Reactions: Products include secondary alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets:

    Molecular Targets: The bromomethyl group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

    Pathways Involved: The compound can modulate redox pathways by undergoing oxidation and reduction reactions. It can also participate in alkylation reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one can be compared with other similar compounds:

    Similar Compounds: 1-Bromo-2-methylpropane, 1-Bromo-3-mercaptopropane, and 1-Phenyl-2-propanone.

    Uniqueness: The presence of both bromomethyl and mercapto groups in the same molecule makes it unique, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality enhances its versatility as a synthetic intermediate and a biochemical probe.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3

InChI Key

JCDSBQUEMLRMKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)S)CBr

Origin of Product

United States

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